Kirrothricin
CAS No.: 79190-00-4
Cat. No.: VC17129073
Molecular Formula: C44H64N2O10
Molecular Weight: 781.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79190-00-4 |
|---|---|
| Molecular Formula | C44H64N2O10 |
| Molecular Weight | 781.0 g/mol |
| IUPAC Name | 2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,10E,12E,14E,16E,18E)-8,9,18-trihydroxy-6-methoxy-5,7,17-trimethyl-18-(1-methyl-2,4-dioxopiperidin-3-ylidene)octadeca-2,4,10,12,14,16-hexaenyl]butanamide |
| Standard InChI | InChI=1S/C44H64N2O10/c1-10-12-16-24-36-43(6,7)35(49)28-44(54,56-36)32(11-2)41(52)45-26-20-19-22-30(4)40(55-9)31(5)39(51)34(48)23-18-15-13-14-17-21-29(3)38(50)37-33(47)25-27-46(8)42(37)53/h10,12-24,31-32,34-36,39-40,48-51,54H,11,25-28H2,1-9H3,(H,45,52)/b12-10-,15-13+,17-14+,20-19+,23-18+,24-16+,29-21+,30-22+,38-37+/t31?,32?,34?,35-,36-,39?,40?,44-/m0/s1 |
| Standard InChI Key | SUMCRDMQIVHXRY-XRAYCMFKSA-N |
| Isomeric SMILES | CCC(C(=O)NC/C=C/C=C(\C)/C(C(C)C(C(/C=C/C=C/C=C/C=C(\C)/C(=C\1/C(=O)CCN(C1=O)C)/O)O)O)OC)[C@@]2(C[C@@H](C([C@@H](O2)/C=C/C=C\C)(C)C)O)O |
| Canonical SMILES | CCC(C(=O)NCC=CC=C(C)C(C(C)C(C(C=CC=CC=CC=C(C)C(=C1C(=O)CCN(C1=O)C)O)O)O)OC)C2(CC(C(C(O2)C=CC=CC)(C)C)O)O |
Introduction
Chemical Structure and Stereochemical Configuration
Core Structural Features
Kirrothricin’s aglycone backbone consists of a polyketide-derived chain integrated with a 4-hydroxy-5,6-dihydro-2-pyridone ring (Fig. 1a) . Key differentiating features include:
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Open tetrahydrofuran ring: Unlike aurodox or mocimycin, kirrothricin lacks the central tetrahydrofuran structure, reducing conformational rigidity .
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3-Deoxy functionality: The absence of a hydroxyl group at position 3 alters hydrogen-bonding interactions with EF-Tu .
| Feature | Kirrothricin | Aurodox | Mocimycin |
|---|---|---|---|
| Tetrahydrofuran ring | Open | Closed | Closed |
| C-3 hydroxyl group | Absent | Present | Present |
| Pyridone ring | Dihydro | Dihydro | Fully unsaturated |
Table 1: Structural comparison of kirrothricin with Type 1 elfamycins .
Stereochemical Analysis
X-ray crystallography and NMR studies reveal that kirrothricin’s stereochemistry is defined by:
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C-2’ and C-5’ configurations: Three stereochemistry in the side chain, confirmed via coupling constants (, ) .
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Exocyclic double bonds: All seven double bonds adopt trans configurations, as evidenced by -NMR splitting patterns .
Biosynthetic Pathways and Genetic Regulation
Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Integration
While kirrothricin’s biosynthesis remains partially uncharacterized, insights from kirromycin (a Type 1 elfamycin) provide a framework:
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Hybrid PKS-NRPS system: Kirromycin biosynthesis involves trans-acyltransferase (AT) PKS modules and NRPS domains for amino acid incorporation .
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Tailoring enzymes: Gene knockout studies in Streptomyces collinus identified KirM (methyltransferase) and KirOI/KirOII (oxygenases) as critical for post-PKS modifications .
Putative Biosynthetic Steps for Kirrothricin
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Polyketide chain elongation: A cis-AT PKS assembles the aglycone backbone, omitting tetrahydrofuran ring formation .
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Pyridone ring formation: Oxidative cyclization of a β-ketoacyl intermediate generates the dihydro-2-pyridone moiety .
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Dehydroxylation at C-3: A reductase homolog (e.g., KirN in kirromycin) may remove the hydroxyl group, though this requires experimental validation .
Biological Activity and Mechanism of Action
Antibacterial Spectrum
Kirrothricin exhibits potent activity against Gram-positive bacteria, particularly Bacillus species, but lacks efficacy against Gram-negative organisms . Its narrow spectrum contrasts with broader elfamycins like aurodox, likely due to structural differences affecting membrane permeability .
EF-Tu Inhibition
Like all elfamycins, kirrothricin binds EF-Tu, preventing GTP hydrolysis and stalling ribosomal translocation . Structural studies suggest that the open tetrahydrofuran ring reduces binding affinity compared to kirromycin, explaining its lower MIC values .
Comparative Analysis with Related Elfamycins
Functional Group Impact on Bioactivity
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Tetrahydrofuran ring: Closed-ring elfamycins (e.g., aurodox) show 10-fold higher activity against Staphylococcus aureus than kirrothricin .
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C-3 hydroxyl group: Deletion in kirrothricin reduces hydrogen bonding with EF-Tu’s Asp-138 residue, diminishing inhibitory potency .
Recent Advances and Future Directions
Genomic Insights
Comparative genomics of Streptomyces goldiniensis (aurodox producer) and kirrothricin-producing strains may identify tailoring enzymes responsible for tetrahydrofuran ring omission .
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